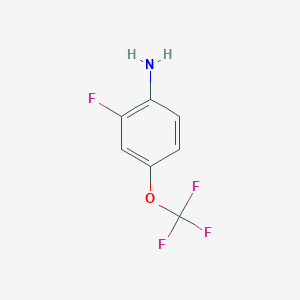

2-Fluoro-4-(trifluoromethoxy)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4NO/c8-5-3-4(1-2-6(5)12)13-7(9,10)11/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDDJDTDRGKHRBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123572-58-7 | |

| Record name | 2-Fluoro-4-(trifluoromethoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 2-Fluoro-4-(trifluoromethoxy)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis, characterization, and potential applications of 2-Fluoro-4-(trifluoromethoxy)aniline, a fluorinated aromatic amine of significant interest in medicinal chemistry and materials science. The strategic incorporation of both a fluorine atom and a trifluoromethoxy group onto the aniline scaffold imparts unique physicochemical properties, making it a valuable building block for the development of novel pharmaceuticals and functional materials. This document provides a plausible synthetic pathway, comprehensive characterization data, and an overview of its relevance in drug discovery.

Introduction

Aniline and its derivatives are fundamental structural motifs in a vast array of pharmaceuticals and agrochemicals.[1][2][3] The introduction of fluorine-containing substituents, such as the trifluoromethoxy (-OCF3) group, is a widely employed strategy in modern drug design to enhance key molecular properties.[4] The trifluoromethoxy group, in particular, is known to increase lipophilicity and metabolic stability, which can lead to improved pharmacokinetic profiles of drug candidates.[5] The presence of an additional fluorine atom on the aromatic ring can further modulate the electronic properties and binding interactions of the molecule. This guide focuses on the synthesis and characterization of the specific isomer, this compound.

Proposed Synthesis

Experimental Protocol

Step 1: Protection of 3-Fluoroaniline

3-Fluoroaniline is first protected to prevent side reactions at the amino group during the subsequent trifluoromethoxylation step. Acetylation is a common and effective protection strategy.

-

Materials: 3-Fluoroaniline, Acetic Anhydride, Pyridine, Dichloromethane (DCM).

-

Procedure:

-

Dissolve 3-Fluoroaniline (1.0 eq) in dry DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add pyridine (1.2 eq) to the solution with stirring.

-

Add acetic anhydride (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with 1M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield N-(3-fluorophenyl)acetamide.

-

Step 2: Ortho-Hydroxylation

A directed ortho-metalation followed by reaction with an oxygen source can introduce a hydroxyl group ortho to the acetamido group.

-

Materials: N-(3-fluorophenyl)acetamide, n-Butyllithium (n-BuLi), Trimethyl borate, Tetrahydrofuran (THF), Hydrogen peroxide.

-

Procedure:

-

Dissolve N-(3-fluorophenyl)acetamide (1.0 eq) in dry THF under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add n-BuLi (2.2 eq) and stir for 1 hour at this temperature.

-

Add trimethyl borate (1.5 eq) and allow the reaction to slowly warm to room temperature overnight.

-

Cool the reaction to 0 °C and add a solution of hydrogen peroxide to effect the oxidation.

-

Work up the reaction by adding water and extracting with an organic solvent.

-

Purify the crude product by column chromatography to obtain N-(2-hydroxy-3-fluorophenyl)acetamide.

-

Step 3: Trifluoromethoxylation

The hydroxyl group is then converted to a trifluoromethoxy group.

-

Materials: N-(2-hydroxy-3-fluorophenyl)acetamide, Trifluoromethyl triflate (or other suitable trifluoromethylating agent), a suitable base (e.g., Cesium carbonate), in an appropriate solvent. A more modern approach might involve the use of reagents like the Togni reagent.[6][7]

-

Procedure:

-

This step is critical and often requires specialized reagents and conditions. A possible approach involves the O-trifluoromethylation of the phenol.

-

The reaction conditions would need to be carefully optimized to achieve the desired transformation without affecting other functional groups.

-

Step 4: Deprotection

The final step is the removal of the acetyl protecting group to yield the target aniline.

-

Materials: N-(2-fluoro-4-(trifluoromethoxy)phenyl)acetamide, Hydrochloric Acid, Methanol.

-

Procedure:

-

Dissolve the protected aniline from the previous step in a mixture of methanol and concentrated hydrochloric acid.

-

Reflux the mixture for several hours, monitoring by TLC.

-

After completion, cool the reaction mixture and neutralize with a base (e.g., NaOH or NaHCO3).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to obtain this compound.

-

Synthesis Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Characterization Data (Predicted)

| Property | Predicted Value |

| Molecular Formula | C7H5F4NO |

| Molecular Weight | 195.12 g/mol |

| Appearance | Colorless to pale yellow liquid or solid |

| Boiling Point | ~180-200 °C (at atmospheric pressure) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 6.8-7.2 (m, 3H, Ar-H), ~3.8 (br s, 2H, -NH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 115-150 (Ar-C), ~121 (q, J ≈ 257 Hz, -OCF₃) |

| ¹⁹F NMR (CDCl₃, 376 MHz) | ~ -60 to -65 (s, -OCF₃), ~ -120 to -140 (m, Ar-F) |

| Mass Spectrum (EI) | m/z 195 (M⁺), fragments corresponding to loss of F, CF₃, etc. |

| IR (KBr, cm⁻¹) | ~3400-3500 (N-H stretch), ~1600 (aromatic C=C), ~1250 (C-F stretch) |

Applications in Drug Development

The unique combination of a fluorine atom and a trifluoromethoxy group on an aniline scaffold makes this compound a highly attractive building block for drug discovery.

Role of the Trifluoromethoxy Group

The -OCF3 group is a bioisostere of other functional groups and can significantly enhance the pharmacological profile of a drug candidate by:

-

Increasing Lipophilicity: This can improve membrane permeability and oral bioavailability.

-

Enhancing Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic degradation, potentially increasing the drug's half-life.[4]

-

Modulating Acidity/Basicity: The strong electron-withdrawing nature of the -OCF3 group can influence the pKa of the aniline nitrogen, affecting its binding to biological targets.

Significance of the Aniline Scaffold

The aniline moiety is a versatile platform in medicinal chemistry, known for its ability to:

-

Form Key Interactions: The amino group can act as a hydrogen bond donor, which is crucial for binding to many biological targets such as kinases.[2]

-

Serve as a Synthetic Handle: The amine functionality allows for a wide range of chemical modifications, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[1][18][3]

Potential Therapeutic Areas

Given the properties of related fluorinated anilines, derivatives of this compound could be explored for a variety of therapeutic applications, including:

-

Oncology: As inhibitors of protein kinases.

-

Infectious Diseases: As novel antibacterial or antiviral agents.

-

Central Nervous System (CNS) Disorders: The increased lipophilicity may facilitate blood-brain barrier penetration.

Signaling Pathway Diagram

Caption: Logical workflow for the use of the title compound in drug discovery.

Conclusion

This compound represents a promising, albeit synthetically challenging, building block for the development of new chemical entities in the pharmaceutical and materials science sectors. Its unique substitution pattern is expected to confer advantageous properties, making it a valuable target for organic synthesis and a key component in the design of next-generation bioactive molecules. The proposed synthetic route and predicted characterization data in this guide provide a solid foundation for researchers to further explore the potential of this compound.

References

- 1. cresset-group.com [cresset-group.com]

- 2. benchchem.com [benchchem.com]

- 3. Substituted aniline: Significance and symbolism [wisdomlib.org]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2-Fluoro-4-(trifluoromethyl)aniline(69409-98-9) 1H NMR [m.chemicalbook.com]

- 10. 2-Fluoro-5-(trifluoromethyl)aniline(535-52-4) 1H NMR [m.chemicalbook.com]

- 11. 2-Chloro-4-fluoroaniline(2106-02-7) 13C NMR [m.chemicalbook.com]

- 12. 4-(Trifluoromethoxy)aniline(461-82-5) 1H NMR spectrum [chemicalbook.com]

- 13. 4-(Trifluoromethoxy)aniline | C7H6F3NO | CID 600848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 4-Fluoro-3-(trifluoromethyl)aniline(2357-47-3) 13C NMR [m.chemicalbook.com]

- 15. 4-Fluoro-3-(trifluoromethyl)aniline(2357-47-3) 1H NMR [m.chemicalbook.com]

- 16. 4-(Trifluoromethoxy)aniline 98 461-82-5 [sigmaaldrich.com]

- 17. 4-氟-2-三氟甲基苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 18. biopartner.co.uk [biopartner.co.uk]

A Technical Guide to the Physicochemical Properties of 2-Fluoro-4-(trifluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Fluoro-4-(trifluoromethoxy)aniline (CAS No. 123572-58-7). Due to the limited availability of experimentally determined data for this specific compound in public literature, this document also presents data for structurally related isomers and analogues to offer a comparative context. Furthermore, this guide outlines general experimental protocols for the determination of key physicochemical parameters and discusses the significance of the trifluoromethoxy moiety in drug discovery and development.

Introduction

This compound is a fluorinated aromatic amine of significant interest in medicinal chemistry and materials science. The strategic incorporation of fluorine-containing functional groups, such as the trifluoromethoxy (-OCF₃) group, into organic molecules can profoundly influence their physicochemical and biological properties.[1][2][3] The trifluoromethoxy group, in particular, is known to enhance metabolic stability, increase lipophilicity, and modulate the electronic character of a molecule, all of which are critical parameters in the design of novel therapeutic agents.[1][2][4] This guide serves as a resource for researchers and drug development professionals by consolidating the available data for this compound and providing a framework for its experimental characterization.

Physicochemical Properties

Core Properties of this compound

| Property | Value | Source/Notes |

| CAS Number | 123572-58-7 | |

| Molecular Formula | C₇H₅F₄NO | |

| Molecular Weight | 195.12 g/mol | |

| Calculated XLogP3 | 2.6 | PubChem |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| pKa | Data not available | |

| Solubility | Data not available | Predicted to have low solubility in water and good solubility in organic solvents. |

| Appearance | Data not available |

Comparative Physicochemical Data of Related Compounds

To provide context for the expected properties of this compound, the following table summarizes the experimental data for several structurally similar compounds.

| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

| 4-(Trifluoromethoxy)aniline | 461-82-5 | 177.12 | Data not available | 73-75 @ 10 mmHg | 1.32 @ 20°C |

| 2-(Trifluoromethoxy)aniline | 1535-75-7 | 177.13 | Data not available | 63 @ 15 mmHg | 1.32 |

| 2-Fluoro-4-(trifluoromethyl)aniline | 69409-98-9 | 179.11 | Solid | 55 @ 0.3 mmHg | Data not available |

| 4-Fluoro-2-(trifluoromethoxy)aniline | 123572-66-7 | 195.12 | Data not available | Data not available | Data not available |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not extensively published. However, the following sections describe general methodologies that can be adapted for its synthesis and the determination of its key physicochemical properties.

General Synthesis of Fluorinated Anilines

The synthesis of fluorinated anilines can often be achieved through nucleophilic aromatic substitution or by reduction of a corresponding nitroaromatic precursor. A general synthetic workflow is depicted below.

A plausible route to this compound could involve the nitration of a suitable fluorinated trifluoromethoxybenzene precursor, followed by the reduction of the nitro group to an amine.[5]

Determination of Melting Point

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small, dry sample of the crystalline compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.

-

Determination of Boiling Point

-

Apparatus: Micro-boiling point apparatus (Thiele tube) or distillation apparatus.

-

Procedure (Micro method):

-

A small amount of the liquid is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed in the liquid.

-

The assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).

-

The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is recorded as the boiling point.

-

Determination of pKa

-

Apparatus: pH meter, autoburette, UV-Vis spectrophotometer.

-

Procedure (Potentiometric Titration):

-

A known concentration of the aniline derivative is dissolved in a suitable solvent (e.g., water-ethanol mixture).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

The pH of the solution is monitored throughout the titration.

-

The pKa is determined from the half-equivalence point of the resulting titration curve.

-

-

Procedure (UV-Vis Spectrophotometry):

-

The UV-Vis spectrum of the compound is recorded in a series of buffers with varying pH values.

-

The change in absorbance at a specific wavelength is plotted against pH.

-

The pKa is determined from the inflection point of the resulting sigmoidal curve.

-

Role in Drug Discovery and Development

The unique combination of a fluorine atom and a trifluoromethoxy group in this compound makes it a valuable building block in drug discovery.

The trifluoromethoxy group is a bioisostere for other functional groups and can significantly enhance a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] The fluorine substituent can also participate in favorable interactions with biological targets, potentially increasing binding affinity and efficacy.[4]

Conclusion

This compound is a promising scaffold for the development of new chemical entities in the pharmaceutical and agrochemical industries. While a comprehensive experimental dataset of its physicochemical properties is not yet publicly available, this guide provides the foundational information currently known, along with comparative data and general experimental protocols to aid researchers in their work with this compound. Further experimental characterization of this molecule is warranted to fully elucidate its potential in various applications.

References

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Fluoro-4-(trifluoromethoxy)aniline CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-4-(trifluoromethoxy)aniline, a fluorinated aromatic amine of significant interest in medicinal chemistry and materials science. This document consolidates available data on its chemical identity, properties, and potential applications, while also addressing the current landscape of its synthesis and characterization.

Core Compound Identification and Properties

This compound is a substituted aniline featuring both a fluorine atom and a trifluoromethoxy group on the benzene ring. These substitutions are known to significantly influence the physicochemical and pharmacological properties of parent molecules.

Table 1: Chemical Identifiers and Physicochemical Properties

| Parameter | Value | Reference |

| CAS Number | 123572-58-7 | [1] |

| Molecular Formula | C₇H₅F₄NO | [1] |

| Molecular Weight | 195.12 g/mol | [1] |

| SMILES | NC1=CC=C(OC(F)(F)F)C=C1F | [1] |

| LogP | 2.3065 | [1] |

| Topological Polar Surface Area (TPSA) | 35.25 Ų | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 1 | [1] |

Molecular Structure:

Synthesis Strategies

One potential approach involves the trifluoromethoxylation of a suitably protected 2-fluoro-4-aminophenol derivative. Another strategy could be a multi-step synthesis starting from a precursor already containing the trifluoromethoxy group, followed by the introduction of the fluorine and amino functionalities.

A generalized workflow for the synthesis of ortho-trifluoromethoxylated anilines is presented below. This often involves the use of specialized fluorinating or trifluoromethoxylating reagents.

Applications in Drug Discovery and Development

The incorporation of fluorine and trifluoromethoxy groups into organic molecules is a well-established strategy in modern drug discovery.[2] These modifications can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.

The trifluoromethoxy group, in particular, is valued for its ability to improve a drug candidate's pharmacokinetic profile.[2] As a versatile chemical building block, this compound holds potential for the synthesis of novel therapeutic agents across various disease areas. Its structural motifs are found in compounds being investigated for a range of biological activities.

Safety and Handling

Information regarding the specific toxicity of this compound is limited. However, based on the GHS pictograms provided by chemical suppliers, it is classified as a substance that is toxic if swallowed, in contact with skin, or if inhaled.[1]

Table 2: GHS Hazard Information

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |

| Acute Toxicity | GHS06 | Danger | H301, H311, H331 (Toxic if swallowed, in contact with skin, or if inhaled) |

Precautionary Measures:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.

Experimental Data and Protocols

As of the date of this guide, detailed, publicly accessible experimental data such as NMR, IR, and mass spectrometry for this compound are scarce. Similarly, specific, validated protocols for its synthesis and use in further reactions are not widely published in scientific journals. Researchers interested in this compound are encouraged to consult commercial supplier data sheets, which may provide some analytical information, or to perform their own characterization.

Note to the Reader: The field of fluorine chemistry is rapidly evolving. It is recommended to consult the latest scientific literature and chemical databases for the most current information on this compound.

References

Spectroscopic Data for 2-Fluoro-4-(trifluoromethoxy)aniline Remains Elusive in Public Domain

A comprehensive search for experimental spectroscopic data (NMR, IR, MS) for the compound 2-Fluoro-4-(trifluoromethoxy)aniline has yielded no specific publicly available spectra. Researchers and drug development professionals seeking this information may face challenges in finding detailed characterization data in common chemical databases and scientific literature.

While information is readily available for the similarly named compound, 2-Fluoro-4-(trifluoromethyl)aniline, it is crucial to distinguish it from the target molecule. The key structural difference lies in the substituent at the 4-position of the aniline ring: a trifluoromethoxy group (-OCF3) in the requested compound versus a trifluoromethyl group (-CF3). This seemingly minor change significantly alters the electronic properties and, consequently, the spectroscopic signatures of the molecule.

Online databases such as PubChem list this compound and provide some computed properties. However, these resources currently lack the essential experimental data that scientists rely on for structural confirmation and quality control. The absence of this data extends to major suppliers of chemical compounds, whose online catalogs typically do not feature the NMR, IR, or mass spectra for this specific substance.

This lack of accessible data presents a hurdle for researchers utilizing this compound in their work. Without reference spectra, scientists must perform their own analytical characterization, which includes conducting NMR, IR, and mass spectrometry experiments and interpreting the results from the ground up.

For professionals in the field, this situation underscores the importance of thorough in-house analysis when working with less common or novel chemical entities. The standard workflow for such a characterization is outlined below.

Experimental Workflow for Spectroscopic Analysis

A typical experimental workflow for obtaining the spectroscopic data for a compound like this compound would involve the following steps. This process ensures the identity and purity of the compound are rigorously established.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Due to the current unavailability of the specific spectroscopic data for this compound, this guide cannot provide the requested quantitative data tables and detailed experimental protocols. Researchers are advised to consult commercial suppliers for analytical data that may be available upon request or to perform their own comprehensive spectral analysis.

An In-depth Technical Guide to the Synthesis of 2-Fluoro-4-(trifluoromethoxy)aniline: Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of viable synthetic routes for the preparation of 2-Fluoro-4-(trifluoromethoxy)aniline, a key building block in the development of novel pharmaceuticals and agrochemicals. The document outlines two primary synthetic pathways, detailing the necessary starting materials, experimental protocols, and quantitative data to facilitate informed decisions in a research and development setting.

Route 1: Synthesis from 3-Fluoro-4-aminophenol

This synthetic approach commences with the readily available starting material, 3-fluoro-4-aminophenol, and proceeds through a three-step sequence involving protection, trifluoromethoxylation, and deprotection.

Experimental Protocols

Step 1: Acetylation of 3-Fluoro-4-aminophenol to N-(2-fluoro-4-hydroxyphenyl)acetamide

Drawing from methodologies for similar acylations, the amino group of 3-fluoro-4-aminophenol is first protected as an acetamide to prevent side reactions in the subsequent trifluoromethoxylation step.

-

Reaction: 3-Fluoro-4-aminophenol is reacted with an acylating agent, such as acetic anhydride, in a suitable solvent.

-

Reagents and Conditions:

-

3-Fluoro-4-aminophenol (1.0 eq)

-

Acetic anhydride (1.1 eq)

-

Solvent: Dichloromethane or Ethyl Acetate

-

Temperature: 0-25 °C

-

Reaction Time: 2-4 hours

-

-

Work-up: The reaction mixture is typically washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Step 2: Trifluoromethoxylation of N-(2-fluoro-4-hydroxyphenyl)acetamide

The introduction of the trifluoromethoxy group is a critical step. While various methods exist for the trifluoromethoxylation of phenols, a two-step procedure involving O-carboxydifluoromethylation followed by decarboxylative fluorination is a promising approach.

-

Reaction: The phenolic hydroxyl group of N-(2-fluoro-4-hydroxyphenyl)acetamide is converted to a trifluoromethoxy group.

-

Reagents and Conditions (Two-Step Method):

-

Step 2a: O-Carboxydifluoromethylation:

-

N-(2-fluoro-4-hydroxyphenyl)acetamide (1.0 eq)

-

Sodium bromodifluoroacetate (1.5 eq)

-

Solvent: N,N-Dimethylformamide (DMF)

-

Temperature: 80-100 °C

-

Reaction Time: 4-6 hours

-

-

Step 2b: Decarboxylative Fluorination:

-

Crude product from Step 2a

-

Selectfluor® (2.0 eq)

-

Catalyst: Silver(I) nitrate (0.1 eq)

-

Solvent: Acetonitrile/Water mixture

-

Temperature: 60-80 °C

-

Reaction Time: 12-16 hours

-

-

-

Work-up: After completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Step 3: Deprotection of N-acetyl-2-fluoro-4-(trifluoromethoxy)aniline

The final step involves the removal of the acetyl protecting group to yield the target aniline.

-

Reaction: The acetamide is hydrolyzed under acidic or basic conditions.

-

Reagents and Conditions:

-

N-acetyl-2-fluoro-4-(trifluoromethoxy)aniline (1.0 eq)

-

Aqueous Hydrochloric Acid (e.g., 6M HCl) or Aqueous Sodium Hydroxide

-

Solvent: Ethanol or Methanol

-

Temperature: Reflux (typically 80-100 °C)

-

Reaction Time: 2-6 hours

-

-

Work-up: The reaction mixture is cooled and neutralized. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give this compound.

Quantitative Data Summary for Route 1

| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Acetylation | 3-Fluoro-4-aminophenol | Acetic anhydride | Dichloromethane | 0-25 | 2-4 | 90-98 |

| 2 | Trifluoromethoxylation | N-(2-fluoro-4-hydroxyphenyl)acetamide | Sodium bromodifluoroacetate, Selectfluor®, AgNO₃ | DMF, Acetonitrile/Water | 80-100, 60-80 | 4-6, 12-16 | 50-70 (overall for 2 steps) |

| 3 | Deprotection | N-acetyl-2-fluoro-4-(trifluoromethoxy)aniline | HCl (aq) | Ethanol | Reflux | 2-6 | 85-95 |

Workflow Diagram for Route 1

Caption: Synthetic pathway for this compound starting from 3-Fluoro-4-aminophenol.

Route 2: Synthesis via Buchwald-Hartwig Amination

This alternative route utilizes a palladium-catalyzed cross-coupling reaction to introduce the amino group in the final step. The key intermediate for this pathway is 1-bromo-2-fluoro-4-(trifluoromethoxy)benzene.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-3-fluorophenol

This starting material can be synthesized from 3-fluorophenol.

-

Reaction: Electrophilic bromination of 3-fluorophenol.

-

Reagents and Conditions:

-

3-Fluorophenol (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Solvent: Acetonitrile or Dichloromethane

-

Temperature: 0-25 °C

-

Reaction Time: 2-4 hours

-

-

Work-up: The reaction is quenched, and the product is extracted. The organic layer is washed, dried, and concentrated. Purification is achieved by column chromatography or recrystallization.

Step 2: Trifluoromethoxylation of 4-Bromo-3-fluorophenol

The trifluoromethoxy group is introduced onto the brominated phenol.

-

Reaction: Conversion of the phenolic hydroxyl group to a trifluoromethoxy group.

-

Reagents and Conditions (via Xanthate Intermediate):

-

Step 2a: Xanthate Formation:

-

4-Bromo-3-fluorophenol (1.0 eq)

-

Imidazolium methylthiocarbonothioyl salt (1.0 eq)

-

Base: Triethylamine (1.1 eq)

-

Solvent: Acetonitrile

-

Temperature: 0 °C

-

Reaction Time: 1 hour

-

-

Step 2b: Trifluoromethoxylation:

-

Crude xanthate from Step 2a

-

XtalFluor-E® (1.5 eq)

-

Activator: Trichloroisocyanuric acid (TCCA) or N-fluorobenzenesulfonimide (NFSI)

-

Solvent: Dichloromethane

-

Temperature: Room Temperature

-

Reaction Time: 12-24 hours

-

-

-

Work-up: The reaction is quenched, and the product, 1-bromo-2-fluoro-4-(trifluoromethoxy)benzene, is isolated and purified by column chromatography.

Step 3: Buchwald-Hartwig Amination of 1-bromo-2-fluoro-4-(trifluoromethoxy)benzene

The final step is the palladium-catalyzed amination to introduce the amino group.

-

Reaction: Cross-coupling of the aryl bromide with an ammonia equivalent.

-

Reagents and Conditions:

-

1-bromo-2-fluoro-4-(trifluoromethoxy)benzene (1.0 eq)

-

Ammonia source (e.g., Benzophenone imine as an ammonia surrogate, followed by hydrolysis)

-

Palladium catalyst (e.g., Pd₂(dba)₃) (2-5 mol%)

-

Ligand (e.g., Xantphos or a biarylphosphine ligand) (4-10 mol%)

-

Base (e.g., Sodium tert-butoxide) (1.5 eq)

-

Solvent: Toluene or Dioxane

-

Temperature: 80-110 °C

-

Reaction Time: 12-24 hours

-

-

Work-up: The reaction mixture is cooled, filtered, and the filtrate is concentrated. The crude product is then purified by column chromatography to yield this compound.

Quantitative Data Summary for Route 2

| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Bromination | 3-Fluorophenol | N-Bromosuccinimide | Acetonitrile | 0-25 | 2-4 | 85-95 |

| 2 | Trifluoromethoxylation | 4-Bromo-3-fluorophenol | Imidazolium salt, XtalFluor-E® | Acetonitrile, Dichloromethane | 0, RT | 1, 12-24 | 60-80 (overall for 2 steps) |

| 3 | Buchwald-Hartwig Amination | 1-bromo-2-fluoro-4-(trifluoromethoxy)benzene | Pd₂(dba)₃, Xantphos, NaOtBu | Toluene | 80-110 | 12-24 | 70-90 |

Workflow Diagram for Route 2

An In-depth Technical Guide to the Solubility and Stability of 2-Fluoro-4-(trifluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Fluoro-4-(trifluoromethoxy)aniline, a key intermediate in the synthesis of pharmaceuticals and other advanced materials. Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates data from structurally similar analogs to provide estimations and context for its physicochemical properties.

Core Concepts: Physicochemical Properties

This compound is a substituted aniline containing both a fluorine atom and a trifluoromethoxy group. These substitutions significantly influence its properties. The trifluoromethoxy group is known to increase lipophilicity, which generally leads to lower solubility in aqueous solutions and higher solubility in organic solvents.[1][2][3] Fluorine substitution can enhance both thermal and metabolic stability.[4][5][6]

Predicted and Analog-Derived Solubility Data

Table 1: Aqueous Solubility of this compound and Related Analogs

| Compound | CAS Number | Water Solubility | Temperature (°C) | Reference |

| 2-Fluoroaniline | 348-54-9 | 17 g/L | 20 | [7][8][9] |

| 4-(Trifluoromethyl)aniline | 455-14-1 | Insoluble | Not Specified | [10] |

| 4-(Trifluoromethoxy)aniline | 461-82-5 | Sparingly soluble | Not Specified | [1] |

| This compound | 123572-58-7 | Predicted to be poorly soluble | Not Applicable | Inference |

Table 2: Qualitative Solubility of this compound Analogs in Organic Solvents

| Compound | Solvent | Solubility | Reference |

| 4-(Trifluoromethyl)aniline | Toluene, Hexane | Soluble | [2] |

| 4-(Trifluoromethoxy)aniline | Ethanol, Ether, Acetone | Soluble | [1] |

| 2-Fluoroaniline | Ethanol, Ether, Acetone | Highly miscible | [7] |

| This compound | Common Organic Solvents | Predicted to be soluble | Inference |

Stability Profile

Aniline and its derivatives are known to be susceptible to oxidation, which can be accelerated by exposure to air and light, often resulting in discoloration.[11] The introduction of a trifluoromethyl group can confer increased thermal and metabolic stability.[4][5][6]

Table 3: Stability Characteristics of Fluorinated Anilines

| Stress Condition | Observed Effect on Anilines | Potential Impact on this compound |

| Thermal | Decomposition at elevated temperatures. The trifluoromethyl group is generally thermally stable.[4] | Expected to have enhanced thermal stability compared to non-fluorinated anilines. |

| Photochemical | Prone to photodegradation, especially in the presence of UV light. | Susceptible to degradation upon prolonged exposure to light. Should be stored in light-resistant containers. |

| Chemical (Oxidation) | Susceptible to oxidation, leading to discoloration (yellow to brown). | Prone to oxidation. Storage under an inert atmosphere is recommended. |

| Chemical (pH) | Basic nature allows for salt formation with acids. | Stable under neutral and basic conditions; will form salts with strong acids. |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the solubility and stability of this compound.

Protocol for Determining Aqueous and Organic Solubility (Shake-Flask Method)

This method is a standard procedure for determining the solubility of a compound in a specific solvent.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, methanol, acetonitrile, toluene).

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) using a shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 24 hours at the same constant temperature to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe to match the equilibration temperature.

-

Filter the collected supernatant through a 0.22 µm filter to remove any remaining solid particles.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

-

Quantify the concentration of this compound in the diluted samples against a standard curve.

-

Calculate the solubility in the original solvent by accounting for the dilution factor.

-

Protocol for Stability Testing under Stress Conditions

This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.

-

Sample Preparation:

-

Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

-

Prepare a solid sample of the compound for thermal and photostability testing.

-

-

Stress Conditions:

-

Acid Hydrolysis: Add an equal volume of 1N HCl to the sample solution.

-

Base Hydrolysis: Add an equal volume of 1N NaOH to the sample solution.

-

Oxidative Degradation: Add a solution of 3% hydrogen peroxide to the sample solution.

-

Thermal Degradation (Solution): Heat the sample solution at a defined temperature (e.g., 60 °C).

-

Thermal Degradation (Solid): Place the solid sample in a controlled temperature oven (e.g., 60 °C).

-

Photostability: Expose the solid sample and the solution to UV and visible light in a photostability chamber. Protect control samples from light.

-

-

Time Points and Analysis:

-

At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each stressed sample.

-

Neutralize the acid and base hydrolysis samples before analysis.

-

Analyze all samples by a stability-indicating HPLC method to determine the amount of undegraded this compound and to detect the formation of any degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of the compound remaining at each time point.

-

Identify and, if possible, characterize the major degradation products.

-

Visualizations

Logical Workflow for Stability Assessment

References

- 1. Page loading... [wap.guidechem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 6. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. 2-Fluoroaniline | 348-54-9 [chemicalbook.com]

- 9. 2-Fluoroaniline CAS#: 348-54-9 [m.chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. researchgate.net [researchgate.net]

Quantum Chemical Calculations for Substituted Anilines: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of computational and experimental methodologies for the study of substituted anilines, their electronic properties, and applications in medicinal chemistry.

Substituted anilines are a cornerstone in the development of a vast array of pharmaceuticals and functional materials. Their chemical reactivity, biological activity, and physicochemical properties are intricately linked to the nature and position of substituents on the aniline ring. Quantum chemical calculations provide a powerful lens to understand these relationships at a molecular level, enabling the prediction of properties and the rational design of novel compounds. This guide offers a technical overview of the computational methods, experimental protocols, and key structure-property relationships relevant to the study of substituted anilines for researchers, scientists, and drug development professionals.

The Influence of Substituents on the Electronic Properties of Aniline

The electronic landscape of the aniline molecule is significantly modulated by the presence of substituents on the aromatic ring. These modifications alter the electron density on the nitrogen atom of the amino group, which in turn governs the molecule's basicity, reactivity, and spectroscopic signatures.

Electron-donating groups (EDGs), such as amino (-NH2) and methoxy (-OCH3), increase the electron density on the nitrogen atom, making the aniline more basic (higher pKa). Conversely, electron-withdrawing groups (EWGs), like nitro (-NO2) and cyano (-CN), decrease the electron density, resulting in a less basic aniline (lower pKa)[1]. This fundamental principle is a key consideration in drug design, as the basicity of an aniline moiety can influence its interaction with biological targets and its pharmacokinetic profile.

Computational Methodologies for Substituted Anilines

Quantum chemical calculations offer a robust framework for investigating the electronic structure and properties of substituted anilines. Density Functional Theory (DFT) is a widely used method that provides a good balance between computational cost and accuracy for these systems[2][3][4].

A Typical Computational Workflow

A systematic computational study of substituted anilines generally follows a well-defined workflow. This process allows for the consistent and reliable prediction of molecular properties.

Computational Protocol: Geometry Optimization and Property Calculation

A common and effective computational protocol for studying substituted anilines involves the following steps:

-

Initial Structure Generation: The 3D coordinates of the substituted aniline molecules are generated using molecular building software.

-

Geometry Optimization: The initial structures are optimized to find the lowest energy conformation. A widely used and reliable method is Density Functional Theory (DFT) with the B3LYP functional and a 6-31G* basis set. This level of theory provides a good description of the geometry and electronic structure of organic molecules.

-

Frequency Calculation: To ensure that the optimized geometry corresponds to a true minimum on the potential energy surface, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms a stable structure.

-

Property Calculation: Once the optimized geometry is confirmed, various electronic and spectroscopic properties can be calculated. These include:

-

Molecular Electrostatic Potential (MEP): To identify regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions.

-

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's reactivity and electronic transitions.

-

Mulliken and Natural Population Analysis (NPA) Charges: To quantify the electron distribution within the molecule and the effect of substituents on the charge of the amino group.

-

Spectroscopic Properties: IR and UV-Vis spectra can be simulated to aid in the interpretation of experimental data.

-

Key Quantitative Data and Structure-Property Relationships

The interplay between substituent effects and molecular properties can be quantified and analyzed through various parameters. The Hammett equation is a cornerstone in physical organic chemistry for correlating reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives.

Hammett Constants and pKa Values

The Hammett constant (σ) quantifies the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. There is a strong correlation between the Hammett constants of substituents and the pKa values of substituted anilines[1][5][6]. This relationship is invaluable for predicting the basicity of novel aniline derivatives.

| Substituent (para-) | Hammett Constant (σp) | pKa |

| -NH2 | -0.66 | 6.08 |

| -OCH3 | -0.27 | 5.34 |

| -CH3 | -0.17 | 5.08 |

| -H | 0.00 | 4.60 |

| -Cl | 0.23 | 3.98 |

| -Br | 0.23 | 3.91 |

| -CN | 0.66 | 1.74 |

| -NO2 | 0.78 | 1.00 |

Table 1: Hammett Constants and pKa Values for a Selection of para-Substituted Anilines.[1]

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity[7][8][9]. For substituted anilines, quantum chemical descriptors such as HOMO and LUMO energies, dipole moment, and atomic charges can be used as independent variables in QSAR models to predict their antimicrobial, anticancer, or other biological activities[7][8][9][10]. These models are instrumental in prioritizing compounds for synthesis and experimental testing in drug discovery pipelines.

Experimental Protocols for Synthesis and Characterization

The synthesis and characterization of substituted anilines are fundamental to validating computational predictions and advancing their application.

General Synthesis of Substituted Anilides

A common method for the synthesis of substituted anilides, which are derivatives of anilines, involves the reaction of a substituted aniline with an acid chloride[9].

Experimental Protocol: Synthesis of a Substituted Anilide [9]

-

Preparation of Acid Chloride: The corresponding carboxylic acid (e.g., benzoic acid) is reacted with thionyl chloride to produce the acid chloride.

-

Amide Formation: A solution of the substituted aniline in a suitable solvent (e.g., ether) is added dropwise to a solution of the acid chloride in the same solvent.

-

Reaction and Precipitation: The reaction is typically rapid and occurs at room temperature, leading to the precipitation of the crude anilide.

-

Work-up and Purification: The reaction mixture is washed with dilute acid (e.g., 5% HCl) and then with a base (e.g., 5% NaHCO3) to remove unreacted starting materials. The product is then washed with water and dried. Further purification can be achieved by recrystallization.

Characterization Techniques

A suite of spectroscopic and analytical techniques is employed to confirm the structure and purity of synthesized substituted anilines and their derivatives.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons[11][12][13].

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups present in the molecule by observing their characteristic vibrational frequencies[11][12].

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule and can be used to study the effect of substituents on the absorption spectrum[1][11].

-

Mass Spectrometry (MS): Determines the molecular weight and can provide information about the fragmentation pattern of the molecule, aiding in structure elucidation[11].

-

Cyclic Voltammetry (CV): An electrochemical technique used to study the redox properties of substituted anilines[11].

Application in Drug Development: Aniline as a Privileged Scaffold

The aniline moiety is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds[14]. Its ability to be readily functionalized allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Signaling Pathways and Aniline-Based Drugs

Aniline derivatives are integral components of many drugs that target specific signaling pathways implicated in diseases such as cancer. For example, many kinase inhibitors utilize a substituted aniline core to interact with the ATP-binding pocket of kinases, thereby inhibiting their activity[14].

The development of new aniline derivatives continues to be a vibrant area of research, with computational chemistry playing an increasingly vital role in guiding the design and synthesis of next-generation therapeutics[15][16][17]. By combining the predictive power of quantum chemical calculations with robust experimental validation, researchers can accelerate the discovery of novel substituted anilines with tailored properties for a wide range of applications.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. DENSITY FUNCTIONAL STUDIES OF ANILINE AND SUBSTITUTED ANILINES | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Comparison of quantum chemical parameters and Hammett constants in correlating pK(a) values of substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis, Antimicrobial and QSAR Studies of Substituted Anilides [ijser.in]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ijpsonline.com [ijpsonline.com]

- 11. benicewiczgroup.com [benicewiczgroup.com]

- 12. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02474D [pubs.rsc.org]

- 13. BJOC - Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines [beilstein-journals.org]

- 14. benchchem.com [benchchem.com]

- 15. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cresset-group.com [cresset-group.com]

- 17. mdpi.com [mdpi.com]

A Technical Guide to the Crystal Structure Analysis of Fluorinated Anilines for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies involved in the crystal structure analysis of fluorinated anilines. These compounds are of significant interest in medicinal chemistry and drug development due to the profound effects of fluorine substitution on molecular properties such as metabolic stability, binding affinity, and bioavailability. Understanding their three-dimensional structure at the atomic level through single-crystal X-ray diffraction is paramount for rational drug design and the development of novel therapeutic agents.

The Significance of Fluorine in Aniline Crystal Structures

The introduction of fluorine into the aniline scaffold dramatically influences its crystal packing and intermolecular interactions. The high electronegativity and small size of the fluorine atom lead to significant alterations in the electronic distribution of the aromatic ring. This, in turn, affects the nature and strength of non-covalent interactions such as hydrogen bonds and halogen bonds, which are critical in the formation of drug-protein complexes.[1]

A key observation is the impact of fluorine substitution on the hydrogen-bonding patterns of the aniline's amino group. Fluorine can act as a weak hydrogen bond acceptor, participating in N-H···F and C-H···F interactions.[2][3] The position of the fluorine substituent on the aromatic ring also plays a crucial role in determining the overall crystal packing, with different isomers exhibiting distinct packing motifs.[4] These subtle changes in intermolecular forces can lead to polymorphism, where a compound exists in multiple crystalline forms with different physicochemical properties.

Quantitative Crystallographic Data of Fluorinated Anilines

The following tables summarize key crystallographic data for a selection of mono-, di-, and trifluorinated anilines, providing a basis for comparison and analysis. Data has been compiled from various crystallographic databases and literature sources.

Table 1: Unit Cell Parameters of Selected Fluorinated Anilines

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |

| 2-Fluoroaniline | C₆H₆FN | Orthorhombic | P2₁2₁2₁ | 5.893 | 8.354 | 11.231 | 90 | 90 | 90 | 4 | [5] |

| 4-Fluoroaniline | C₆H₆FN | Orthorhombic | Pnma | 7.989 | 6.076 | 11.458 | 90 | 90 | 90 | 4 | [5] |

| 2,3-Difluoroaniline | C₆H₅F₂N | Monoclinic | P2₁/n | 7.745 | 5.923 | 12.876 | 90 | 102.73 | 90 | 4 | [6] |

| 2,5-Difluoroaniline | C₆H₅F₂N | Monoclinic | P2₁/c | 7.854 | 6.021 | 12.893 | 90 | 104.32 | 90 | 4 | [7] |

| 3,4-Difluoroaniline | C₆H₅F₂N | Orthorhombic | P2₁2₁2₁ | 5.987 | 7.845 | 12.684 | 90 | 90 | 90 | 4 | [8] |

| 3,5-Difluoroaniline | C₆H₅F₂N | Orthorhombic | P2₁2₁2₁ | 5.964 | 7.832 | 12.654 | 90 | 90 | 90 | 4 | [9] |

| 2,3,4-Trifluoroaniline | C₆H₄F₃N | Monoclinic | P2₁/c | 7.982 | 6.123 | 13.021 | 90 | 105.12 | 90 | 4 | [10] |

| 2,4,6-Trifluoroaniline | C₆H₄F₃N | Orthorhombic | Pnma | 6.322 | 24.792 | 3.855 | 90 | 90 | 90 | 4 | [11] |

Table 2: Selected Bond Lengths, Bond Angles, and Torsion Angles of 2,4,6-Trifluoroaniline

| Parameter | Value |

| Bond Lengths (Å) | |

| C1-N1 | 1.401(3) |

| C1-C2 | 1.385(3) |

| C1-C6 | 1.386(3) |

| C2-F1 | 1.358(3) |

| C2-C3 | 1.373(4) |

| C3-C4 | 1.378(4) |

| C4-F2 | 1.352(3) |

| C4-C5 | 1.376(4) |

| C5-C6 | 1.375(4) |

| C6-F3 | 1.355(3) |

| Bond Angles (°) | |

| N1-C1-C2 | 121.2(2) |

| N1-C1-C6 | 121.2(2) |

| C2-C1-C6 | 117.6(2) |

| C1-C2-F1 | 119.3(2) |

| C1-C2-C3 | 121.3(3) |

| F1-C2-C3 | 119.4(2) |

| C2-C3-C4 | 119.1(3) |

| C3-C4-F2 | 119.1(3) |

| C3-C4-C5 | 121.8(3) |

| F2-C4-C5 | 119.1(3) |

| C4-C5-C6 | 119.0(3) |

| C1-C6-F3 | 119.5(2) |

| C1-C6-C5 | 121.2(3) |

| F3-C6-C5 | 119.3(2) |

| Torsion Angles (°) | |

| N1-C1-C2-F1 | 179.9(2) |

| N1-C1-C6-F3 | -179.9(2) |

| C2-C1-C6-C5 | 0.1(4) |

| C6-C1-C2-C3 | -0.1(4) |

| F1-C2-C3-C4 | -179.9(3) |

| C1-C2-C3-C4 | 0.2(4) |

| C2-C3-C4-C5 | 0.0(5) |

| C3-C4-C5-C6 | -0.2(5) |

| C4-C5-C6-C1 | 0.1(4) |

| Data for 2,4,6-Trifluoroaniline extracted from its Crystallographic Information File (CIF).[11] |

Experimental Protocols for Crystal Structure Analysis

The determination of the crystal structure of a fluorinated aniline derivative is a multi-step process that requires careful execution.

Synthesis and Purification

The initial step involves the synthesis of the target fluorinated aniline. Various synthetic routes can be employed, often starting from commercially available precursors. Following synthesis, rigorous purification is essential to obtain a compound of high purity, which is a prerequisite for growing high-quality single crystals. Common purification techniques include recrystallization, column chromatography, and sublimation.

Crystallization

Growing single crystals of sufficient size and quality for X-ray diffraction can be challenging. Several methods can be employed, and the optimal conditions often need to be determined empirically.

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent. The vial is loosely capped to allow for the slow evaporation of the solvent over days or weeks, leading to the formation of crystals.

-

Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial. This vial is then placed inside a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization.

Single-Crystal X-ray Diffraction (SCXRD)

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis.

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (commonly from a Mo or Cu source) is directed at the crystal. As the crystal is rotated, the diffracted X-rays are recorded by a detector. The data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

-

Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

-

Structure Solution and Refinement: The processed data are used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This initial model is then refined to best fit the experimental data, resulting in a precise three-dimensional model of the molecule.

Visualizing the Crystal Structure Analysis Workflow

The entire process, from obtaining the compound to analyzing its crystal structure, can be visualized as a logical workflow.

References

- 1. aminer.org [aminer.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A systematic study into the influence of aromatic stacking interactions and fluorine substituent effects on molecular organic crystal assembly - ePrints Soton [eprints.soton.ac.uk]

- 5. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,3-Difluoroaniline | C6H5F2N | CID 78278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,5-Difluoroaniline | C6H5F2N | CID 67775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3,4-Difluoroaniline | C6H5F2N | CID 77469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3,5-Difluoroaniline | C6H5F2N | CID 96595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2,3,4-Trifluoroaniline | C6H4F3N | CID 77468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2,4,6-Trifluoroaniline - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermochemical Properties of 2-Fluoro-4-(trifluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a framework for understanding and determining the core thermochemical properties of 2-Fluoro-4-(trifluoromethoxy)aniline. Due to a lack of publicly available experimental data for this specific compound, this document outlines the established experimental and computational methodologies that are industry standards for obtaining such crucial data. This information is vital for process safety, reaction modeling, and understanding the compound's stability and energy profile in drug development and chemical synthesis.

Core Thermochemical Properties

The primary thermochemical properties of interest for this compound include its standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp). These values are fundamental for calculating reaction enthalpies, Gibbs free energies, and equilibrium constants for processes involving this compound.

Table 1: Core Thermochemical Properties of this compound

| Property | Symbol | Value | Units | Method of Determination |

| Standard Enthalpy of Formation (gas) | ΔfH°(g) | Data Not Available | kJ/mol | Combustion Calorimetry / Computational |

| Standard Enthalpy of Formation (liquid) | ΔfH°(l) | Data Not Available | kJ/mol | Combustion Calorimetry / Computational |

| Standard Molar Entropy (gas) | S°(g) | Data Not Available | J/(mol·K) | Statistical Mechanics / DSC |

| Heat Capacity (gas) | Cp(g) | Data Not Available | J/(mol·K) | Calorimetry / Computational |

| Heat Capacity (liquid) | Cp(l) | Data Not Available | J/(mol·K) | Differential Scanning Calorimetry (DSC) |

Experimental Determination of Thermochemical Properties

The following sections detail the standard experimental protocols for determining the key thermochemical properties of organic compounds like this compound.

Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation is typically determined indirectly by first measuring the standard enthalpy of combustion (ΔcH°) using a bomb calorimeter. For halogenated compounds, a rotating-bomb calorimeter is often employed to ensure complete combustion and dissolution of the acidic products.

Experimental Protocol: Rotating-Bomb Combustion Calorimetry

-

Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within the combustion bomb. A known mass of a combustion aid (e.g., mineral oil) may be used to ensure complete combustion. A fuse wire is connected to the electrodes, dipping into the sample.

-

Bomb Sealing and Filling: A small, known amount of water or an aqueous solution is added to the bomb to dissolve the acid gases (like HF) formed during combustion. The bomb is then sealed and pressurized with a large excess of pure oxygen.

-

Calorimeter Assembly: The sealed bomb is placed in a calorimeter vessel containing a known mass of water. The entire assembly is placed in an isothermal jacket to minimize heat exchange with the surroundings.

-

Combustion and Temperature Measurement: The sample is ignited by passing a current through the fuse wire. The temperature of the water in the calorimeter is monitored with high precision before, during, and after the combustion until a steady final temperature is reached.

-

Data Analysis: The heat released during combustion is calculated from the temperature rise and the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid). Corrections are made for the heat of combustion of the fuse wire and any auxiliary substances, as well as for the formation of nitric acid from residual nitrogen in the bomb.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and an aqueous solution of HF).

Heat Capacity and Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a versatile technique used to measure the heat capacity of a substance as a function of temperature, as well as the enthalpy of phase transitions like fusion (melting).[1][2]

Experimental Protocol: Differential Scanning Calorimetry

-

Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program is set, which typically involves heating the sample at a constant rate over a specified temperature range.

-

Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature as they are heated. This differential heat flow is recorded as a function of temperature.

-

Heat Capacity Determination: The heat capacity of the sample is determined by comparing the heat flow curve of the sample with that of a known standard (e.g., sapphire) under the same experimental conditions.

-

Enthalpy of Fusion Determination: If the compound is a solid at the starting temperature, the DSC thermogram will show an endothermic peak at the melting point. The area under this peak is directly proportional to the enthalpy of fusion (ΔfusH°), which can be calculated by calibrating the instrument with a standard of known melting enthalpy.

Computational Estimation of Thermochemical Properties

In the absence of experimental data, computational chemistry provides a powerful tool for estimating thermochemical properties. Methods like the Gaussian-n theories (e.g., G3MP2//B3LYP) have been shown to provide reliable predictions for related molecules.[3][4]

Computational Protocol: G3MP2//B3LYP Method

-

Molecular Geometry Optimization: The three-dimensional structure of the this compound molecule is optimized using a lower level of theory, typically B3LYP with a suitable basis set.

-

Vibrational Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and entropy.

-

Single-Point Energy Calculations: A series of higher-level single-point energy calculations are performed on the optimized geometry to extrapolate to a more accurate electronic energy.

-

Thermochemical Property Calculation: The standard enthalpy of formation is calculated by combining the computed total energy with the ZPVE and thermal corrections, and then using atomization or isodesmic reaction schemes with well-established experimental enthalpies of formation for the reference species. Standard entropy and heat capacity can be derived from the calculated vibrational frequencies and molecular parameters using statistical mechanics principles.

Visualizations

Experimental Workflow for Thermochemical Property Determination

The following diagram illustrates a generalized workflow for the experimental determination of the key thermochemical properties of an organic compound.

Caption: Experimental workflow for thermochemical analysis.

This guide provides the foundational knowledge and procedural outlines necessary for researchers to either undertake the experimental determination or computational estimation of the thermochemical properties of this compound. Accurate data in this area is a critical component of robust chemical process development and drug discovery pipelines.

References

- 1. Novel differential scanning calorimetric studies of supercooled organic liquids - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Experimental and computational study of the thermochemistry of the fluoromethylaniline isomers. | Sigma-Aldrich [merckmillipore.com]

- 4. Experimental and computational study of the thermochemistry of the fluoromethylaniline isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2-Fluoro-4-(trifluoromethoxy)aniline in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-(trifluoromethoxy)aniline is a valuable building block in medicinal chemistry, prized for its unique electronic and conformational properties. The incorporation of fluorine and a trifluoromethoxy group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] These attributes make this aniline derivative a sought-after component in the design of novel therapeutics, particularly in the development of kinase inhibitors and other targeted therapies. This document provides detailed application notes, experimental protocols, and relevant biological context for the utilization of this compound in drug discovery.

Physicochemical Properties

The structural features of this compound contribute to desirable pharmacokinetic properties in drug candidates.

| Property | Value | Effect in Drug Design |

| Molecular Weight | 195.12 g/mol | Adheres to Lipinski's rule of five, favoring oral bioavailability. |

| LogP (calculated) | 3.1 | Increased lipophilicity can improve membrane permeability.[1] |

| pKa (predicted) | 2.5 | The electron-withdrawing groups lower the basicity of the aniline nitrogen. |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 2 (O and F) |

Application in Kinase Inhibitor Synthesis: A Case Study Based on Regorafenib

While specific drugs containing the this compound moiety are not prevalent in publicly available literature, its structural similarity to the aniline fragment of the multi-kinase inhibitor Regorafenib makes it a highly relevant starting material for the synthesis of novel kinase inhibitors. Regorafenib is a urea-based inhibitor of multiple kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment.[3][4]

The following sections detail a representative synthetic protocol for a hypothetical analog of Regorafenib, "Regorafenib-Analog-1," utilizing this compound.

Protocol 1: Synthesis of Regorafenib-Analog-1

This protocol describes a two-step synthesis of a urea-based kinase inhibitor, "Regorafenib-Analog-1," starting from this compound.

Step 1: Synthesis of 2-Fluoro-4-(trifluoromethoxy)phenyl isocyanate

This step involves the conversion of the aniline to a reactive isocyanate intermediate.

-

Materials:

-

This compound

-

Triphosgene

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Argon or Nitrogen gas

-

Standard laboratory glassware

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, dissolve triphosgene (0.5 equivalents) in anhydrous DCM.

-

Cool the solution to 0°C using an ice bath.

-

In a separate flask, prepare a solution of this compound (1 equivalent) in anhydrous DCM.

-

Add the aniline solution dropwise to the triphosgene solution over 30 minutes.

-

Following the addition of the aniline, prepare a solution of triethylamine (2.2 equivalents) in anhydrous DCM.

-

Add the triethylamine solution dropwise to the reaction mixture over 30 minutes. A precipitate of triethylamine hydrochloride will form.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride precipitate.

-

The filtrate containing the desired 2-Fluoro-4-(trifluoromethoxy)phenyl isocyanate is typically used directly in the next step without further purification.

-

Step 2: Urea Formation to Yield Regorafenib-Analog-1

This step involves the coupling of the isocyanate with a second amine-containing fragment to form the final urea product. The example below uses 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide, a key intermediate in the synthesis of Regorafenib.[5]

-

Materials:

-

Solution of 2-Fluoro-4-(trifluoromethoxy)phenyl isocyanate in DCM (from Step 1)

-

4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide

-

Anhydrous Dichloromethane (DCM)

-

Argon or Nitrogen gas

-

Standard laboratory glassware

-

-

Procedure:

-

In a flame-dried round-bottom flask under an argon atmosphere, dissolve 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (1 equivalent) in anhydrous DCM.

-

Cool the solution to 0°C.

-

Add the solution of 2-Fluoro-4-(trifluoromethoxy)phenyl isocyanate from Step 1 dropwise to the solution of the picolinamide derivative.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. A precipitate of the product may form during this time.

-

Monitor the reaction by TLC. Upon completion, if a precipitate has formed, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by trituration with diethyl ether or by column chromatography on silica gel to yield the pure Regorafenib-Analog-1.

-

Biological Activity Data of Regorafenib (Parent Compound)

The following table summarizes the inhibitory activity of Regorafenib against key kinase targets. It is anticipated that "Regorafenib-Analog-1," containing the 2-fluoro-4-(trifluoromethoxy)phenyl moiety, would exhibit a similar inhibitory profile, though experimental verification is required.

| Kinase Target | IC50 (nM) | Reference |

| VEGFR1 | 1.5 | [4] |

| VEGFR2 | 4.2 | [4] |

| VEGFR3 | 4.6 | [4] |

| TIE2 | 40 | [3] |

| KIT | 7 | [3] |

| RET | 1.5 | [3] |

| RAF-1 | 2.5 | [3] |

| BRAF | 14 | [3] |

| BRAF (V600E) | 5 | [3] |

| PDGFR-β | 4 | [3] |

| FGFR1 | 22 | [3] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by Regorafenib and the general experimental workflow for the synthesis and evaluation of its analogs.

Signaling Pathway of Multi-Kinase Inhibition

References

The Pivotal Role of 2-Fluoro-4-(trifluoromethoxy)aniline in the Synthesis of Next-Generation Agrochemicals

For Immediate Release

[City, State] – [Date] – 2-Fluoro-4-(trifluoromethoxy)aniline is emerging as a critical building block in the development of advanced agrochemicals. Its unique trifluoromethoxy and fluorine substituents contribute to enhanced biological activity, metabolic stability, and target specificity of novel pesticides. This application note provides a comprehensive overview of its utility in the synthesis of innovative insecticides and fungicides, complete with detailed experimental protocols and quantitative data for researchers and professionals in the agrochemical industry.